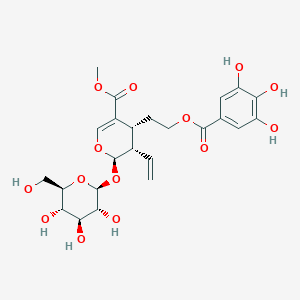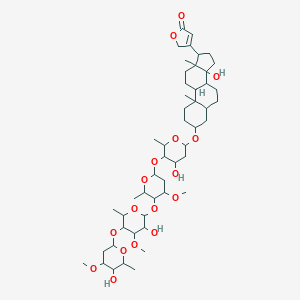![molecular formula C23H21N3O2 B238410 N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B238410.png)
N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(3,5-dimethylphenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(3,5-dimethylphenoxy)acetamide, also known as DMBA-N-oxide, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a potent inducer of cytochrome P450 enzymes, which play a critical role in the metabolism of many drugs and environmental toxins.
作用機序
N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(3,5-dimethylphenoxy)acetamide induces cytochrome P450 enzymes through its activation of the aryl hydrocarbon receptor (AhR). AhR is a transcription factor that regulates the expression of many genes involved in drug metabolism and detoxification. Upon binding to AhR, N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(3,5-dimethylphenoxy)acetamide induces the expression of cytochrome P450 enzymes, leading to increased drug metabolism and detoxification.
Biochemical and Physiological Effects:
N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(3,5-dimethylphenoxy)acetamide has been shown to induce the expression of various cytochrome P450 enzymes, including CYP1A1, CYP1A2, and CYP2B1/2. This induction can lead to changes in drug metabolism and toxicity, as well as changes in the metabolism of environmental toxins. Additionally, N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(3,5-dimethylphenoxy)acetamide has been shown to have anti-inflammatory effects, potentially through its activation of the AhR pathway.
実験室実験の利点と制限
One advantage of using N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(3,5-dimethylphenoxy)acetamide in lab experiments is its potent induction of cytochrome P450 enzymes. This allows for the study of changes in drug metabolism and toxicity in response to cytochrome P450 induction. However, one limitation of using N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(3,5-dimethylphenoxy)acetamide is its potential toxicity, as it can induce the formation of reactive oxygen species and DNA damage.
将来の方向性
There are many future directions for the study of N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(3,5-dimethylphenoxy)acetamide. One potential area of research is the development of new drugs that can selectively induce specific cytochrome P450 enzymes, allowing for more precise control over drug metabolism and toxicity. Additionally, the use of N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(3,5-dimethylphenoxy)acetamide in combination with other compounds, such as anti-inflammatory agents, may lead to new therapeutic approaches for various diseases. Finally, the study of the effects of N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(3,5-dimethylphenoxy)acetamide on the gut microbiome may provide new insights into the role of cytochrome P450 enzymes in the metabolism of dietary compounds.
合成法
N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(3,5-dimethylphenoxy)acetamide can be synthesized through a multi-step process involving the reaction of 3-(1H-benzimidazol-2-yl)aniline with 3,5-dimethylphenol and chloroacetyl chloride. The resulting product is then oxidized using hydrogen peroxide to yield N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(3,5-dimethylphenoxy)acetamide. The purity of the compound can be confirmed through various analytical techniques such as NMR spectroscopy and mass spectrometry.
科学的研究の応用
N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(3,5-dimethylphenoxy)acetamide has been widely used in scientific research as a potent inducer of cytochrome P450 enzymes. These enzymes play a critical role in the metabolism of many drugs and environmental toxins, and their induction can lead to changes in drug efficacy and toxicity. N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(3,5-dimethylphenoxy)acetamide has been used to study the induction of cytochrome P450 enzymes in various tissues, including liver, kidney, and lung. Additionally, N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(3,5-dimethylphenoxy)acetamide has been used to study the effects of cytochrome P450 induction on drug metabolism and toxicity.
特性
製品名 |
N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(3,5-dimethylphenoxy)acetamide |
|---|---|
分子式 |
C23H21N3O2 |
分子量 |
371.4 g/mol |
IUPAC名 |
N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(3,5-dimethylphenoxy)acetamide |
InChI |
InChI=1S/C23H21N3O2/c1-15-10-16(2)12-19(11-15)28-14-22(27)24-18-7-5-6-17(13-18)23-25-20-8-3-4-9-21(20)26-23/h3-13H,14H2,1-2H3,(H,24,27)(H,25,26) |
InChIキー |
XKOMVHIBYWCJBV-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)OCC(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3)C |
正規SMILES |
CC1=CC(=CC(=C1)OCC(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(3,4-dimethylphenoxy)-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide](/img/structure/B238331.png)

![(1'S,2R,5'R)-5,7-Dihydroxy-6',6'-dimethyl-6-(3-methylbutanoyl)spiro[3,4-dihydrochromene-2,2'-bicyclo[3.1.1]heptane]-8-carbaldehyde](/img/structure/B238337.png)
![N-[(3a,5b,7b)-7-hydroxy-24-oxo-3-(sulfooxy)cholan-24-yl]-Glycine](/img/structure/B238343.png)



![5-chloro-2-methoxy-N-[3-(pentanoylamino)phenyl]benzamide](/img/structure/B238350.png)
![2-chloro-5-iodo-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B238366.png)
![2-bromo-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide](/img/structure/B238383.png)
![N-(4-{[(4-chlorophenyl)acetyl]amino}-2-methoxyphenyl)pentanamide](/img/structure/B238388.png)
![N-{2-methoxy-4-[(3-methylbutanoyl)amino]phenyl}pentanamide](/img/structure/B238394.png)
![5-bromo-2-chloro-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide](/img/structure/B238406.png)